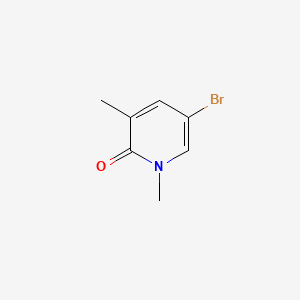

5-Bromo-1,3-dimethyl-2-pyridone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHHXNZKBMALIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51417-13-1 | |

| Record name | 5-BROMO-1,3-DIMETHYLPYRIDIN-2(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 5-Bromo-1,3-dimethyl-2-pyridone in Modern Drug Discovery

An In-depth Technical Guide for Medicinal and Synthetic Chemists

Abstract

5-Bromo-1,3-dimethyl-2-pyridone (CAS No. 51417-13-1) has emerged as a highly versatile and strategic building block in the field of medicinal chemistry. Its unique structural and electronic properties—a polarized pyridone core, a reactive aryl bromide handle for cross-coupling, and steric/electronic modulation from two methyl groups—make it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth examination of its physicochemical properties, a detailed synthesis protocol, and a comprehensive overview of its application in cornerstone C-C and C-N bond-forming reactions. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and culminate with a case study on its application in the synthesis of potent kinase inhibitors. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Pyridinone Scaffold as a Privileged Structure

The 2-pyridone motif is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and capacity to serve as a bioisostere for amide or phenyl groups, has led to its incorporation into a multitude of approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 5-position, as in this compound, transforms this stable core into a versatile platform for molecular elaboration. The bromine atom serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide focuses specifically on the N-methylated and C3-methylated derivative, this compound. The methylation at the N1 and C3 positions is not merely decorative; it significantly influences the compound's solubility, lipophilicity, and conformational preferences, providing a distinct advantage in drug design campaigns.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. This section details the key physical properties and provides a guide to the spectroscopic characterization of the title compound.

Core Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 51417-13-1 | [2] |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | [2] |

| IUPAC Name | 5-bromo-1,3-dimethylpyridin-2(1H)-one | |

| Appearance | Pale yellow to yellow-brown solid | [3] |

| SMILES | CN1C=C(Br)C=C(C)C1=O | |

| InChI Key | UEHHXNZKBMALIY-UHFFFAOYSA-N |

Spectroscopic Characterization

While experimentally verified spectra for this compound are not widely available in peer-reviewed literature, this section provides an expected spectroscopic profile based on its known structure and data from closely related analogs. Researchers must always acquire and interpret their own analytical data for verification.

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.5 ppm (d, J ≈ 2.5 Hz, 1H): This signal is assigned to the proton at the C6 position (H-6). It appears as a doublet due to coupling with the proton at C4.

-

δ ~7.3 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at the C4 position (H-4). It appears as a doublet due to coupling with the proton at C6.

-

δ ~3.5 ppm (s, 3H): This singlet is assigned to the N-methyl group (N-CH₃).

-

δ ~2.1 ppm (s, 3H): This singlet corresponds to the C3-methyl group (C3-CH₃).

¹³C NMR (101 MHz, CDCl₃):

-

δ ~162 ppm: Carbonyl carbon (C2).

-

δ ~140 ppm: Aromatic carbon C6.

-

δ ~125 ppm: Aromatic carbon C4.

-

δ ~120 ppm: Aromatic carbon C3.

-

δ ~105 ppm: Aromatic carbon C5 (attached to Bromine).

-

δ ~37 ppm: N-methyl carbon (N-CH₃).

-

δ ~18 ppm: C3-methyl carbon (C3-CH₃).

Infrared (IR) Spectroscopy (ATR):

-

~1650-1670 cm⁻¹ (strong): C=O stretch of the pyridone ring.

-

~1580-1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~2900-3000 cm⁻¹ (weak-medium): C-H stretching from the methyl groups.

-

~1100-1200 cm⁻¹ (medium): C-N stretching vibrations.

Mass Spectrometry (EI):

-

m/z 201/203: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio).

-

m/z 186/188: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).

-

m/z 122: Fragment corresponding to the loss of Br.

Synthesis and Purification

The synthesis of this compound is a two-step process starting from commercially available materials. First, the pyridone core is synthesized, followed by regioselective bromination.

Synthesis of Precursor: 1,3-Dimethylpyridin-2(1H)-one

The precursor, 1,3-Dimethylpyridin-2(1H)-one (CAS 6456-92-4), can be synthesized via methylation of 3-methyl-2-pyridone.[4]

Bromination of 1,3-Dimethylpyridin-2(1H)-one

The pyridone ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Bromination can be achieved with high regioselectivity at the 5-position using a mild brominating agent like N-Bromosuccinimide (NBS). The electron-donating nature of the amide nitrogen and the C3-methyl group directs the incoming electrophile to the C5 position.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethylpyridin-2(1H)-one (1.0 eq.). Dissolve the starting material in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.2 M concentration).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution at room temperature. Causality Note: Using a slight excess of NBS ensures complete consumption of the starting material. Adding it portion-wise helps to control any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine/NBS, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Key Synthetic Applications: Cross-Coupling Reactions

The true synthetic power of this intermediate is realized in its application in palladium-catalyzed cross-coupling reactions. The C5-bromine atom provides a reliable anchor point for the introduction of a vast array of aryl, heteroaryl, and amino functionalities, which are central to modern drug design.

Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5] For this compound, this reaction enables the introduction of diverse (hetero)aryl groups, allowing for extensive exploration of the SAR of the C5-substituent.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality Note: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high yields.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[6] This reaction is fundamental in drug discovery for installing primary and secondary amine functionalities, which are common pharmacophoric elements for engaging with biological targets.

Detailed Experimental Protocol (Buchwald-Hartwig Amination):

-

Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, KOt-Bu, or cesium carbonate) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).

-

Solvent and Reaction: Add a dry, degassed aprotic solvent such as toluene or dioxane. Seal the tube and heat the mixture, typically between 80-110 °C, until reaction completion. Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos facilitate the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination side reactions.[7]

-

Workup and Purification: Cool the reaction, dilute with an organic solvent, and quench carefully with water or saturated aqueous ammonium chloride. Extract the aqueous layer, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Application in Medicinal Chemistry: Synthesis of a Met Kinase Inhibitor Scaffold

The utility of the this compound scaffold is powerfully demonstrated in the synthesis of kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key target in oncology. A 2008 study by Kim et al. in the Journal of Medicinal Chemistry detailed the discovery of potent, conformationally constrained pyrrolopyridine-pyridone based Met kinase inhibitors.[8]

While the publication describes the synthesis of a 5-iodo analog, the synthetic logic is directly translatable to using this compound as a more cost-effective and readily available starting material. The core strategy involves a Suzuki coupling to install a key fragment at the 5-position of the pyridone ring.

Caption: Synthetic strategy for a Met Kinase Inhibitor using a pyridone core.

This application highlights the strategic value of this compound. The pyridone core acts as a stable anchor, while the bromine at the C5 position allows for a late-stage diversification via Suzuki coupling to build molecular complexity and tune the pharmacological profile of the final compound.[8]

Safety and Handling

As with all laboratory reagents, proper safety protocols must be observed when handling this compound.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation; Eye Irritation.[2][3]

-

Precautionary Statements:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its robust physicochemical properties, straightforward synthesis, and exceptional utility in cornerstone cross-coupling reactions provide medicinal chemists with a reliable and versatile platform for the rapid synthesis of diverse and complex molecular architectures. The demonstrated application in the synthesis of potent kinase inhibitors underscores its value in generating high-value compounds for therapeutic intervention. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such powerful building blocks will remain paramount to the success of modern medicinal chemistry.

References

-

Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 53, 75-82. Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

ResearchGate. (2015). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Retrieved from [Link]

-

RSC Publishing. (1972). The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. Journal of the Chemical Society, Chemical Communications, 1032. Available at: [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

PubMed. (2016). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Bioorganic & Medicinal Chemistry Letters, 26(4), 1260-1264. Available at: [Link]

-

Chemsrc. (n.d.). 5-Bromo-3,4-dimethyl-2(1H)-pyridinone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

DigitalCommons@URI. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Bioorganic Chemistry, 53, 75-82. Available at: [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14010-14070. Available at: [Link]

-

NIST WebBook. (n.d.). 2(1H)-Pyridinone, 5-methyl-. Retrieved from [Link]

-

PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5320-5331. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Retrieved from [Link]

-

Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 845437. Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

-

ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Chinese Journal of Medicinal Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 6456-92-4|1,3-Dimethylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 5. 5-BROMO-1-METHYL-2(1H)-PYRIDINONE(81971-39-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-pyridone

This guide provides a comprehensive technical overview of 5-Bromo-1,3-dimethyl-2-pyridone (CAS No. 51417-13-1), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document consolidates its known properties, discusses its role as a synthetic intermediate, and outlines general methodologies relevant to its synthesis and handling.

Core Molecular Attributes

This compound is a substituted pyridinone, a class of heterocyclic scaffolds that are prominent in medicinal chemistry.[1] The presence of a bromine atom at the 5-position provides a versatile synthetic handle for further functionalization, typically through cross-coupling reactions.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, based on data from commercial suppliers.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-1,3-dimethylpyridin-2(1H)-one | [2] |

| CAS Number | 51417-13-1 | [2][3][4] |

| Molecular Formula | C₇H₈BrNO | [2][3][4] |

| Molecular Weight | 202.05 g/mol | [2][4] |

| Appearance | Pale yellow to yellow-brown solid | [2][3] |

| Purity (Typical) | ≥ 96.0% (Assay by HPLC) | [2] |

| SMILES | CN1C=C(Br)C=C(C)C1=O | [2] |

| InChI Key | UEHHXNZKBMALIY-UHFFFAOYSA-N | [2] |

Role in Synthetic and Medicinal Chemistry

Pyridinone derivatives are recognized as "privileged structures" in drug discovery. They can serve as both hydrogen bond acceptors and donors, and their physicochemical properties can be finely tuned through substitution.[5] This makes them valuable components in the design of kinase inhibitors, biomolecular mimetics, and other therapeutic agents.[5]

This compound is classified as a key intermediate in medicinal chemistry and is utilized in broader chemical synthesis.[1][6] The bromine atom is a key reactive site, making the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions allow for the introduction of aryl, heteroaryl, or amine groups, enabling the construction of complex molecular architectures. While specific drug candidates synthesized directly from this intermediate are not detailed in publicly available literature, its structural motif is relevant to the development of novel therapeutics.

Conceptual Synthetic Workflow

The diagram below illustrates a generalized workflow for utilizing a brominated pyridone intermediate in a typical drug discovery pipeline.

Caption: Generalized workflow from precursor to functionalized molecule.

Synthesis and Purification Strategies

-

Pathway A : Bromination of a pre-formed 1,3-dimethyl-2-pyridone.

-

Pathway B : Sequential methylation of a 5-bromo-2-pyridone precursor.

Hypothetical Synthesis Protocol (Based on General Methods)

The following protocol is a generalized procedure based on established chemical principles for similar molecules and should be optimized and validated under appropriate laboratory conditions.

Objective: To synthesize this compound from 5-bromo-3-methyl-2-pyridone.

Rationale: N-alkylation of pyridones is a common transformation. Using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base can achieve N-methylation.

Materials:

-

5-Bromo-3-methyl-2-pyridone (Substrate)

-

Methyl iodide (CH₃I) (Methylating agent)

-

Potassium carbonate (K₂CO₃) (Base)

-

Acetone or Acetonitrile (Solvent)

-

Dichloromethane (DCM) (Extraction solvent)

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) (Drying agent)

Step-by-Step Procedure:

-

Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-methyl-2-pyridone (1.0 eq).

-

Solvent and Base : Add anhydrous acetone or acetonitrile as the solvent, followed by potassium carbonate (1.5 - 2.0 eq).

-

Addition of Methylating Agent : Stir the suspension vigorously and add methyl iodide (1.2 - 1.5 eq) dropwise at room temperature.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction : Redissolve the crude residue in dichloromethane (DCM) and wash with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Safety and Handling

Hazard Identification: this compound is classified as harmful if swallowed.

| Hazard Class | GHS Code | Signal Word |

| Acute Toxicity 4, Oral | H302 | Warning |

Precautionary Measures:

-

P301 + P312 + P330 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.

Characterization and Quality Control

While specific spectral data for this compound is not available in peer-reviewed journals, quality control for commercially available batches is typically performed using High-Performance Liquid Chromatography (HPLC), with a purity standard of ≥96.0%.[2] For researchers synthesizing this compound, characterization would involve the following standard techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would be expected to show signals for the two distinct methyl groups and the two protons on the pyridine ring.

-

¹³C NMR would confirm the presence of seven carbon atoms, including the carbonyl carbon and the carbon-bromine bond.

-

-

Mass Spectrometry (MS) : To confirm the molecular weight (202.05 g/mol ) and the characteristic isotopic pattern of a monobrominated compound.

-

Infrared (IR) Spectroscopy : To identify the characteristic carbonyl (C=O) stretch of the pyridone ring.

References

-

Sarex. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 51417-13-1, this compound. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 001chemical.com [001chemical.com]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crescentchemical.com [crescentchemical.com]

An In-depth Technical Guide on the Solubility of 5-Bromo-1,3-dimethyl-2-pyridone in Common Organic Solvents

Abstract

5-Bromo-1,3-dimethyl-2-pyridone is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold in the synthesis of novel therapeutic agents.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, and formulation development. This technical guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in the principles of molecular polarity and intermolecular forces. In the absence of extensive published quantitative data, this document outlines robust, field-proven experimental protocols for the precise determination of its solubility, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Chemical and Pharmaceutical Significance of this compound

This compound belongs to the 2-pyridone class of N-heterocyclic compounds, which are recognized as "privileged scaffolds" in drug discovery.[1] This is due to their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which allows for versatile interactions with biological targets.[2] The core structure consists of a six-membered ring containing a nitrogen atom and a carbonyl group.

The specific compound, this compound (CAS No: 51417-13-1), has a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol .[3][4] Its structure is characterized by:

-

A 2-pyridone ring , which imparts significant polarity.

-

A bromo group at the 5-position, which adds to the molecular weight and introduces a degree of lipophilicity.

-

Two methyl groups , one on the nitrogen (N-1) and one at the 3-position, which also contribute to its lipophilic character.

Understanding the solubility of this molecule is critical for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for the formulation of drug candidates.[5]

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6] The prediction of solubility from molecular structure is a key aspect of computational chemistry and drug development.[7]

The molecular structure of this compound suggests a nuanced solubility profile. The pyridone core, with its amide-like character, is polar. However, the presence of the bromo substituent and two methyl groups introduces non-polar characteristics. Therefore, the molecule can be described as having moderate polarity .

Based on this structural analysis, a predicted solubility profile in common organic solvents is presented below.

Data Presentation

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the pyridone carbonyl oxygen. |

| Ethanol | High | Similar to methanol, will readily solvate the polar pyridone ring. | |

| Isopropanol | Moderate to High | Increased hydrocarbon character may slightly reduce solubility compared to methanol/ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and ability to accept hydrogen bonds make it an excellent solvent for polar molecules. |

| Acetone | High | The carbonyl group can interact favorably with the polar pyridone structure. | |

| Acetonitrile | Moderate | Less polar than DMSO and acetone, but should still be a reasonably good solvent. | |

| Dichloromethane (DCM) | Moderate | A versatile solvent that can dissolve moderately polar compounds. | |

| Chloroform | Moderate | Similar in polarity to DCM, expected to show comparable solubility. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic nature may allow for some interaction, but the overall polarity mismatch will limit solubility. |

| Hexane | Low | Significant mismatch in polarity; van der Waals forces are unlikely to overcome the solute-solute interactions. | |

| Diethyl Ether | Low to Moderate | While it has a dipole moment, its overall non-polar character will likely limit solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe two robust methods: the gravimetric method for its simplicity and accuracy, and a UV-Vis spectroscopic method for higher throughput applications.[8][9]

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining solubility.[10][11] It relies on the direct measurement of the mass of the solute that can be dissolved in a specific volume of a solvent to create a saturated solution.[8]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a magnetic stirrer or shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step must be performed quickly to minimize solvent evaporation.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the vial. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a vacuum oven at a temperature below the compound's melting point.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the vial containing the dried solute.

-

The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of solvent used in mL) * 100

-

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectroscopic Method

For more rapid screening of solubility in multiple solvents, a UV-Vis spectroscopic method can be employed, provided the compound has a suitable chromophore.[12]

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the desired concentration range (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow step 1 of the gravimetric method to prepare a saturated solution and achieve equilibrium.

-

-

Sample Preparation and Analysis:

-

Filter the saturated solution as described in step 2 of the gravimetric method.

-

Carefully dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion and Field-Proven Insights

The true value for any specific application, however, must be derived from empirical data. The gravimetric and spectroscopic protocols detailed herein provide a robust and self-validating framework for generating this critical information. By systematically applying these methods, researchers can confidently determine the solubility of this compound, enabling its seamless integration into the drug discovery and development pipeline.

References

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central - NIH. [Link]

-

Determination of Solubility by Gravimetric Method. Pharma Rocks. [Link]

-

Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

-

Spectroscopic Techniques. Solubility of Things. [Link]

-

Gravimetric Analysis. Solubility of Things. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Semantic Scholar. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

- Method for determining solubility of a chemical compound.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]

-

CAS No. 51417-13-1, this compound. 001CHEMICAL. [Link]

- Solubility Rules. Source not specified.

- Solubility Rules. Google Sites.

-

5-BROMO-3-NITRO-2-PYRIDONE. precisionFDA. [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. 001chemical.com [001chemical.com]

- 4. This compound | 51417-13-1 [sigmaaldrich.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. m.youtube.com [m.youtube.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. pharmatutor.org [pharmatutor.org]

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-1,3-dimethyl-2-pyridone for Research and Development Professionals

This document provides an in-depth technical overview of the safety protocols and handling procedures for 5-Bromo-1,3-dimethyl-2-pyridone. It is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and organic synthesis. The causality behind each procedural step is explained to ensure a foundational understanding of the risks and mitigation strategies associated with this compound.

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound utilized as a building block in synthetic chemistry.[1][2] A precise understanding of its identity is the first step in a robust safety assessment.

| Property | Value | Source(s) |

| CAS Number | 51417-13-1 | [1][3] |

| Molecular Formula | C₇H₈BrNO | [1][3] |

| Molecular Weight | 202.05 g/mol | [3] |

| IUPAC Name | 5-bromo-1,3-dimethylpyridin-2(1H)-one | [1] |

| Physical Form | Solid | |

| Synonyms | This compound | [4] |

Section 2: GHS Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of a chemical is critical for risk assessment. This compound is classified under the Globally Harmonized System (GHS) with the following hazards, which dictate the necessary handling precautions.[4]

| Hazard Classification | GHS Category | Hazard Statement | Practical Implication for Researchers |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Accidental ingestion could lead to toxic effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin can cause irritation, redness, or dermatitis. The use of appropriate chemical-resistant gloves is essential.[4][5] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Exposure to eyes can result in significant irritation and potential damage. Chemical safety goggles or a face shield are required.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid must be performed in a well-ventilated area, preferably a certified chemical fume hood.[4][5][6] |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning [4]

Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm

Before detailing specific protocols, it is crucial to ground our approach in the established hierarchy of safety controls. This framework prioritizes systemic solutions over individual actions, creating a self-validating system of safety.

For this compound, elimination and substitution are generally not feasible as it is the required reagent. Therefore, our protocols heavily emphasize Engineering Controls (chemical fume hoods) and Administrative Controls (this guide), supported by mandatory Personal Protective Equipment (PPE) .

Section 4: Standard Operating Protocol for Safe Handling

This protocol outlines the required workflow for handling this compound. Adherence to this sequence is mandatory to mitigate the risks identified in Section 2.

Step-by-Step Methodology

-

Preparation and Pre-Handling:

-

Confirm that the chemical fume hood has been certified within the last year.

-

Don the required PPE: a flame-resistant lab coat, chemical safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves (nitrile is appropriate for incidental contact).[4] Gloves must be inspected for tears or holes before use.

-

Assemble all necessary glassware, spatulas, and reagents within the fume hood to minimize movement in and out of the ventilated space.

-

-

Weighing and Transfer:

-

All weighing and transfer operations involving the solid compound must occur within the fume hood to contain any dust. This is a critical step to prevent respiratory exposure.[4]

-

Use a spatula to carefully transfer the solid to a tared weigh boat or paper. Avoid pouring the solid directly from the bottle to minimize aerosolization.

-

Slowly add the weighed compound to the reaction vessel. If adding to a solvent, add it to the vortex of the stirred liquid to ensure it is wetted quickly, preventing dust from escaping.

-

-

Post-Handling and Decontamination:

-

Thoroughly decontaminate any equipment that has come into contact with the compound. Wipe down spatulas and the work surface with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the solid hazardous waste container.

-

Carefully remove gloves using a technique that avoids touching the outer surface and dispose of them in the designated waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[4]

-

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[4] The compound should be stored locked up or in a controlled-access area.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to exothermic and potentially hazardous reactions.[7]

Section 6: Emergency Procedures

Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures

-

If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[4]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove any contaminated clothing and wash it before reuse.[4] If skin irritation develops or persists, seek medical advice.[4]

-

In Case of Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[4] If present, remove contact lenses after the initial flushing. Seek immediate medical attention from an ophthalmologist.[4][8]

-

If Swallowed: Call a Poison Control Center or physician immediately.[4] Rinse the mouth thoroughly with water.[4] Do not induce vomiting.[7]

Accidental Release Measures

-

Minor Spills: For small spills of the solid, ensure proper PPE is worn. Avoid creating dust. Gently sweep or shovel the material into a suitable, labeled, and closed container for disposal.

-

Major Spills: Evacuate the area immediately. Alert others and contact your institution's environmental health and safety department. Prevent the spill from entering drains or waterways.

Fire-Fighting Measures

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames.

-

Hazardous Combustion Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[7]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and excess reagent, must be treated as hazardous waste.

-

Dispose of contents and containers at an approved waste disposal facility.[4]

-

Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.

-

Containers should be kept closed and properly labeled with the chemical name and associated hazards.

Section 8: References

-

Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. [Link]

-

Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

-

001CHEMICAL. (n.d.). CAS No. 51417-13-1, this compound. 001CHEMICAL. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-pyridone: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dimethyl-2-pyridone, systematically named 5-bromo-1,3-dimethylpyridin-2(1H)-one , is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and agrochemical research. Its strategic substitution pattern, featuring a reactive bromine atom on the pyridinone core, renders it a versatile precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

The pyridinone scaffold itself is recognized as a "privileged structure" in drug discovery, capable of mimicking peptide bonds and forming crucial hydrogen bond interactions with biological targets. The introduction of a bromine atom at the 5-position provides a handle for facile carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the core, a critical activity in structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Chemical Identity and Physicochemical Properties

A solid understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-1,3-dimethylpyridin-2(1H)-one | |

| Synonyms | This compound | |

| CAS Number | 51417-13-1 | |

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | |

| Appearance | Pale yellow to yellow-brown solid | Commercial supplier data |

| Melting Point | 105-106 °C | |

| SMILES | CN1C=C(Br)C=C(C)C1=O | |

| InChI Key | UEHHXNZKBMALIY-UHFFFAOYSA-N |

Note: Solubility data in various organic solvents is not extensively published. However, based on its structure, it is predicted to have good solubility in polar aprotic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.

Synthesis and Purification

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Purification:

Purification of the final product would typically be achieved through standard laboratory techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) would likely yield the compound in high purity. For more challenging purifications, column chromatography on silica gel would be the method of choice. The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While specific spectra for the title compound are not provided in the search results, the expected spectral features can be predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on the pyridinone ring) and the two aromatic protons on the ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon appearing significantly downfield.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (202.05 g/mol ). The isotopic pattern of the molecular ion peak would clearly show the presence of a single bromine atom (a characteristic ~1:1 ratio for the M and M+2 peaks).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond. This functionality makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond between the pyridinone core and a wide variety of aryl or heteroaryl groups, which are introduced in the form of boronic acids or their esters.

The Suzuki-Miyaura reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction of this compound.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine derivative, adapted from procedures for similar substrates.[1] This protocol serves as a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the vessel under a positive flow of inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Experimental Workflow Diagram:

Sources

Discovering novel reactions with 5-Bromo-1,3-dimethyl-2-pyridone

An In-Depth Technical Guide to the Novel Reactivity of 5-Bromo-1,3-dimethyl-2-pyridone

Abstract

This compound is a versatile heterocyclic building block, distinguished by a strategically positioned bromine atom on an electron-rich pyridone core. This guide provides an in-depth exploration of its chemical reactivity, moving beyond standard transformations to uncover novel synthetic pathways. We will dissect the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing field-proven, step-by-step protocols. Furthermore, we will explore orthogonal reactivity patterns, such as halogen-metal exchange, to unlock new avenues for functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this scaffold.

Introduction: The Strategic Value of this compound

The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The subject of this guide, this compound (CAS No. 51417-13-1)[2][3][4], offers a robust and adaptable platform for chemical exploration. Its structure features a pyridin-2(1H)-one core, N- and C3-methylation which enhances solubility and metabolic stability, and a crucial C5-bromine atom. This bromine is the primary handle for a host of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[5] The electron-donating nature of the methylated nitrogen and the inherent properties of the pyridone ring influence the reactivity at the C-Br bond, making it an ideal substrate for constructing complex molecular architectures.

Caption: Structure and key reactivity sites of the title compound.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

The C(sp²)-Br bond at the 5-position is primed for oxidative addition to a low-valent palladium center, initiating a catalytic cycle that is the cornerstone of modern C-C and C-N bond formation. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a finely tuned system designed to maximize yield and minimize side reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures by coupling an organohalide with a boronic acid or ester.[6] This reaction is prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[7]

Causality Behind the Protocol:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice, providing a readily available source of the active Pd(0) catalyst.[8]

-

Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is critical.[9] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step with the palladium center.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used.[10] The organic solvent solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[10]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (5 mol%).[8] Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total per 1 mmol of pyridone).[10]

-

Reaction: Stir the mixture at 90-95 °C. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.[8]

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Table 1: Representative Suzuki-Miyaura Coupling Yields (Yields are illustrative, based on analogous substrates)

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 90 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 90 | ~80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME/H₂O | 85 | ~75-85 |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O | 90 | ~88-96 |

Sonogashira Coupling: Accessing Alkynylated Pyridones

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for creating rigid, linear molecular extensions, often used in materials science and as precursors for more complex heterocycles.[12]

Causality Behind the Protocol:

-

Dual Catalyst System: This reaction traditionally employs a palladium catalyst (e.g., Pd(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst activates the aryl halide via oxidative addition. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step onto the palladium center.

-

Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent.[14]

-

Anaerobic Conditions: Strict exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by the copper catalyst.[14]

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and Copper(I) iodide (CuI, 5 mol%).[15]

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 3.0 eq).[16] Add this compound (1.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C, depending on alkyne reactivity). Monitor progress by TLC or GC-MS.

-

Work-up: Once complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines from aryl halides.[17] This reaction has revolutionized drug discovery by providing a general and high-yielding route to C-N bond formation, a linkage ubiquitous in pharmaceuticals.[18][19]

Causality Behind the Protocol:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Sterically bulky, electron-rich ligands (e.g., BINAP, XPhos) are essential.[15] They promote the reductive elimination step, which forms the C-N bond, and stabilize the palladium catalyst, preventing decomposition.

-

Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required.[15] Its role is to deprotonate the amine in the catalytic cycle, forming a palladium-amido complex that is poised for reductive elimination.

-

Anhydrous Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and the organometallic intermediates.

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and sodium tert-butoxide (1.4 eq).[15]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon).

-

Solvent and Reagent Addition: Add degassed, anhydrous solvent (e.g., toluene). Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Reaction: Stir the mixture at the appropriate temperature (e.g., 80-110 °C). Monitor progress by LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and quench carefully with water.

-

Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

Beyond Coupling: Halogen-Metal Exchange for Broader Functionalization

While cross-coupling is powerful, it is limited to the available pool of coupling partners. Halogen-metal exchange offers a complementary strategy, converting the C-Br bond into a potent carbon nucleophile, which can then react with a vast array of electrophiles.

Causality Behind the Protocol:

-

Reagent Choice: The reaction typically uses an organolithium reagent like n-butyllithium (n-BuLi) to perform a bromine-lithium exchange.[20] This is a rapid equilibrium process that favors the formation of the more stable aryllithium species.

-

Cryogenic Conditions: The reaction must be performed at very low temperatures (e.g., -78 °C) to prevent the highly reactive lithiated intermediate from undergoing side reactions, such as attacking another molecule of the starting material or the solvent (THF).[20]

-

Electrophilic Quench: After the exchange is complete, an electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde, or CO₂ to install a carboxylic acid) is added to quench the aryllithium and form the desired product.

Experimental Protocol: Bromine-Lithium Exchange and Formylation

-

Reaction Setup: To a flame-dried, three-neck flask under Argon, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting aldehyde by flash column chromatography.

Conclusion and Future Outlook

This compound is a remarkably versatile synthetic intermediate. Its reactivity is dominated by the C-Br bond, which serves as a reliable anchor point for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic construction of C-C and C-N bonds. Beyond these well-established methods, exploring orthogonal strategies like halogen-metal exchange opens the door to an even broader range of derivatives. As the demand for novel, complex small molecules continues to grow in drug discovery and materials science, a deep, mechanistic understanding of building blocks like this compound is paramount for innovation. Future work may explore more challenging transformations, such as regioselective C-H activation at other positions on the ring once the C5 position has been functionalized, further expanding the synthetic utility of this valuable scaffold.

References

- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

- Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija.

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chen, Y., et al. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health (NIH). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

-

Frank, E., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. [Link]

-

ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]

-

National Institutes of Health (NIH). (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

- BenchChem. (2025). Technical Support Center: Sonogashira Coupling with 5-Bromo-1-pentyne.

-

ResearchGate. (2025). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

001CHEMICAL. (n.d.). CAS No. 51417-13-1, this compound. [Link]

-

ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

-

National Institutes of Health (NIH). (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. This compound [myskinrecipes.com]

- 3. 001chemical.com [001chemical.com]

- 4. This compound | 51417-13-1 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical calculations on 5-Bromo-1,3-dimethyl-2-pyridone structure

An In-Depth Technical Guide to the Theoretical Investigation of 5-Bromo-1,3-dimethyl-2-pyridone's Molecular Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound (CAS No. 51417-13-1) using first-principles computational chemistry methods.[1] For researchers and scientists in drug development and materials science, understanding the structural, electronic, and spectroscopic properties of halogenated pyridones is crucial for predicting their reactivity, stability, and potential biological activity. This document outlines the application of Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational modes, electronic frontier orbitals, and spectroscopic signatures (NMR). We present detailed, field-proven protocols, explain the causality behind methodological choices, and emphasize self-validating systems to ensure scientific integrity. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction: The Rationale for Computational Analysis

This compound, with the molecular formula C₇H₈BrNO, is a substituted N-heterocyclic compound.[2][3] Pyridone derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the C5 position and methyl groups at N1 and C3 introduces specific steric and electronic effects that modulate the molecule's overall properties.

Theoretical calculations, particularly those grounded in quantum mechanics, offer a powerful, non-destructive method to probe molecular characteristics at the atomic level.[4] By employing methods like Density Functional Theory (DFT), we can accurately predict:

-

Three-Dimensional Structure: Determining precise bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation.

-

Molecular Stability and Reactivity: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack.[5]

-

Spectroscopic Fingerprints: Simulating vibrational (IR & Raman) and Nuclear Magnetic Resonance (NMR) spectra aids in the interpretation of experimental data and can confirm structural assignments.[6][7]

This guide serves as a senior-level walkthrough for executing and interpreting such calculations, providing a robust foundation for further research.

Core Computational Methodology: A Self-Validating Approach

The cornerstone of modern computational analysis for organic molecules is Density Functional Theory (DFT), which offers an exceptional balance between accuracy and computational cost.[5] Our choice of methodology is guided by established best practices for halogenated heterocyclic systems.

Pillar 1: The Choice of Functional and Basis Set

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is selected for its proven reliability in calculating the geometric and electronic properties of a vast range of organic compounds.[6] It incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing electronic effects in π-conjugated systems like the pyridone ring.

-

Basis Set - 6-311++G(d,p): The choice of basis set is paramount for obtaining meaningful results.

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: The addition of diffuse functions on both heavy atoms and hydrogen is essential for accurately modeling systems with potential charge delocalization and for describing the electron density far from the nucleus, which is important for calculating properties like electron affinity.

-

(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are included to account for the non-spherical nature of electron density in molecules, allowing for a more accurate representation of bonding.[5][6] This is particularly crucial for the hypervalent bromine atom.

-

Pillar 2: The Computational Workflow